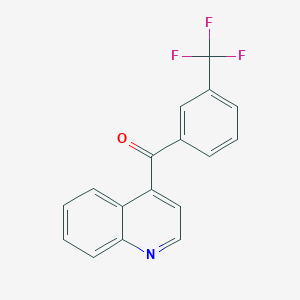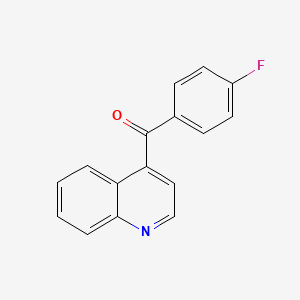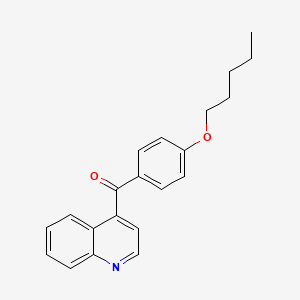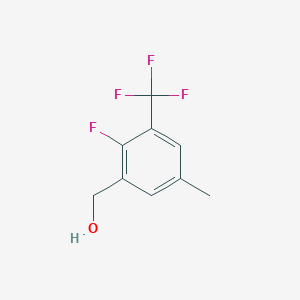
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol
説明
“2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H8F4O . It has a molecular weight of 208.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 208.16 . Other physical and chemical properties like boiling point, density, and refractive index are not available in the sources I found.科学的研究の応用
Synthesis of Peracylated Fluorodeoxy Pentofuranosides
The compound has been utilized in the synthesis of peracylated fluorodeoxy pentofuranosides. Research by Mikhailopulo et al. (1995) revealed that the oxidation of related methyl deoxy-fluoro-pentofuranosides, followed by stereoselective reduction, leads to the formation of 3-deoxy-3-fluoro ribo and lyxo-furanosides. This process demonstrates the potential of such compounds in synthesizing complex fluorinated sugars (Mikhailopulo et al., 1995).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids using a compound structurally related to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. This research demonstrates that benzyloxy-trifluoromethyl-oxazoles, derived from fluoro-trifluoromethyl-oxazoles and benzyl alcohols, can rearrange to form α-trifluoromethyl substituted aromatic and heteroaromatic amino acids (Burger et al., 2006).
Fluorinated Heterocycle Synthesis
Parmar and Rueping (2014) developed a method for synthesizing fluorinated heterocycles. This process involves the mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, highlighting the importance of such compounds in creating fluorinated heterocycles (Parmar & Rueping, 2014).
Domino Reactions with Fluorinated Furans and Thiophenes
Research by Burger et al. (2001) showed that fluorine atoms in compounds like 2-fluoro-3-trifluoromethylfurans and thiophenes can be replaced by various nucleophiles, leading to products that undergo benzyl group migrations under mild conditions. This indicates the potential of such fluorinated compounds in domino reactions (Burger et al., 2001).
Photocatalytic Decomposition of Halosubstituted Alcohols
Wissiak, Šket, and Vrtacnik (2000) studied the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. This research indicates that compounds similar to this compound can be used in studies on the environmental degradation of organic pollutants (Wissiak et al., 2000).
Safety and Hazards
特性
IUPAC Name |
[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOPRCFFCKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


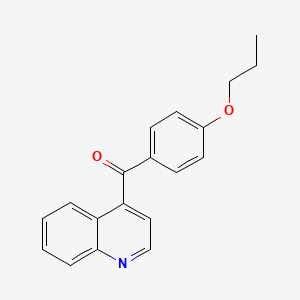
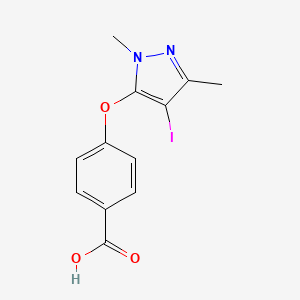
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)


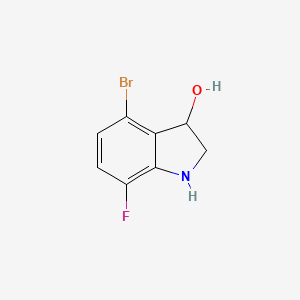
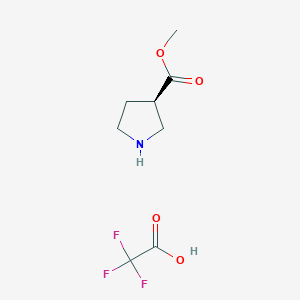

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
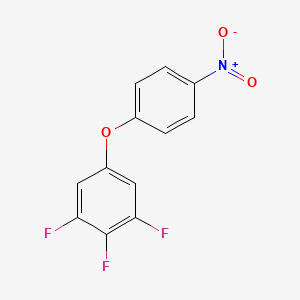
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
